molecular formula C10H19N3O B13643748 5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentan-1-ol

5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentan-1-ol

Cat. No.: B13643748
M. Wt: 197.28 g/mol
InChI Key: ZBHHAYLCYNKHAB-UHFFFAOYSA-N
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Description

5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an amino group and two methyl groups on the pyrazole ring, as well as a pentanol side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-aminopentanol under acidic or basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol is unique due to the presence of both the amino group and the pentanol side chain, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications in various fields of research and industry .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

5-(4-amino-3,5-dimethylpyrazol-1-yl)pentan-1-ol

InChI

InChI=1S/C10H19N3O/c1-8-10(11)9(2)13(12-8)6-4-3-5-7-14/h14H,3-7,11H2,1-2H3

InChI Key

ZBHHAYLCYNKHAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCCCO)C)N

Origin of Product

United States

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